![molecular formula C22H15BrClN3O4S B2426785 Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-29-0](/img/structure/B2426785.png)
Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate
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Description
Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C22H15BrClN3O4S and its molecular weight is 532.79. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Formation
Synthesis of Pyrimidine and Pyridazine Derivatives : Ethyl 6-bromomethyl-2-oxo-4-phenyl-l,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound closely related to the subject chemical, has been used in the synthesis of new pyrimidine and pyrimido[4,5-d]pyridazine derivatives, showcasing its utility in the formation of complex heterocycles (Kheder, Mabkhot, & Farag, 2009).
Antimicrobial Applications : Similar ethyl carboxylate derivatives have been synthesized and evaluated for antimicrobial properties, indicating potential applications in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2008).
Chemical Reactions and Properties
Alkylation and Ring Closure : Ethyl carboxylates resembling the subject chemical have been involved in alkylation reactions and ring closure to form pyrazolo[3,4-d]pyridazin-7-ones, demonstrating its reactivity and potential in complex organic syntheses (Matiichuk, Potopnyk, & Obushak, 2010).
Cyclization Reactions and Enzymatic Activity : Cyclization reactions involving similar compounds have led to the formation of new pyrazolopyrimidin-4-ones. These compounds have shown potent effects on increasing the reactivity of certain enzymes, suggesting biochemical applications (Abd & Awas, 2008).
Novel Compounds and Syntheses
Synthesis of Heterocycles : Starting with compounds structurally related to the ethyl carboxylate, a variety of heterocycles have been synthesized, highlighting the versatility of these compounds in organic synthesis (Deeb & El-Abbasy, 2006).
Synthesis of Pyrimido Pyridazine Derivatives : Novel methods have been developed for synthesizing derivatives of pyrimido[4, 5-c]pyridazine, which involve reactions of similar ethyl carboxylates, showing its utility in creating novel organic molecules (Miyamoto, Kimura, Matsumoto, & Minami, 1978).
properties
IUPAC Name |
ethyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrClN3O4S/c1-2-31-22(30)18-15-11-32-20(25-19(28)14-10-12(23)8-9-16(14)24)17(15)21(29)27(26-18)13-6-4-3-5-7-13/h3-11H,2H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQMPISMOGFJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(C=CC(=C3)Br)Cl)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
532.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(5-bromo-2-chlorobenzamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate |
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